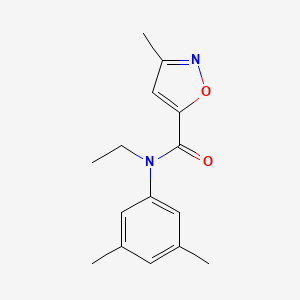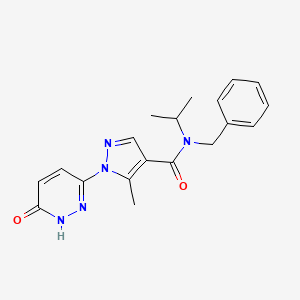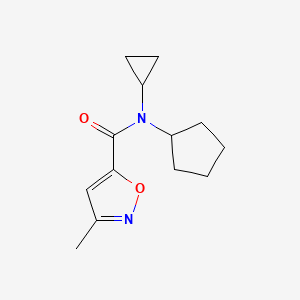![molecular formula C14H18BrN3O B7547737 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the class of anilines and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells and reduce inflammation in the body. It has also been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit various enzymes and signaling pathways, and its antimicrobial, antitumor, and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline should focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent. Additionally, research should be conducted to determine the optimal dosage and administration of this compound for maximum efficacy and safety.
Synthesemethoden
The synthesis of 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline involves several steps. The first step involves the reaction of 2-bromo-4-methylaniline with 3-(2-methylpropyl)-1,2,4-oxadiazol-5-ylmethanol in the presence of a catalyst to form an intermediate product. The intermediate product is then treated with a reducing agent to form 2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-9(2)6-13-17-14(19-18-13)8-16-12-5-4-10(3)7-11(12)15/h4-5,7,9,16H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMMWRTXJUOCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC(=NO2)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

